molecular formula C6H6BrNO B057719 2-Bromopyridine-4-methanol CAS No. 118289-16-0

2-Bromopyridine-4-methanol

Cat. No. B057719
M. Wt: 188.02 g/mol
InChI Key: IQNUGAFIKDRYRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The electrochemical synthesis of 2-Bromopyridine-4-methanol involves novel adducts in metal chelates, demonstrating a method for creating complex derivatives using metal as a sacrificial anode. This process has been characterized by various analytical techniques, including elemental analysis, IR spectroscopy, and X-ray diffraction, indicating its structural integrity and the potential for diverse applications in synthesis chemistry (Garnovskii et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Bromopyridine-4-methanol and its derivatives has been explored through methods such as single crystal X-ray analysis, FTIR, and NMR spectroscopy. These studies reveal the intricate details of its bonding and geometry, providing insights into its reactivity and potential for forming cocrystals with other compounds for enhanced properties (Thanigaimani et al., 2016).

Chemical Reactions and Properties

2-Bromopyridine-4-methanol undergoes various chemical reactions, including electrophilic substitution and coupling reactions, which are fundamental for synthesizing pharmaceuticals and other biologically active compounds. The compound's reactivity towards different reagents and conditions has been extensively studied, highlighting its versatility as a synthetic intermediate (Evans, 2007).

Physical Properties Analysis

Investigations into the physical properties of 2-Bromopyridine-4-methanol, including its phase behavior, solubility, and thermal stability, are crucial for its practical application in synthesis. These studies provide valuable data for optimizing reaction conditions and handling the compound safely in various chemical processes (Fletcher et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-Bromopyridine-4-methanol, such as its acidity, basicity, and nucleophilicity, play a significant role in its reactivity and the type of chemical transformations it can undergo. Detailed studies on these properties help in understanding the compound's behavior in different chemical environments and its potential as a building block for more complex molecules (Wang et al., 2008).

Scientific Research Applications

Pyridine derivatives, such as 2-Bromopyridine-4-methanol, are extensively used in various scientific fields . Here are some applications:

  • Organic Chemistry

    • Pyridine derivatives are starting materials or precursors for a variety of valuable substances .
    • They are used in the synthesis of bipyridine compounds .
    • The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
    • The results of these synthesis methods have been used to advance our understanding of the synthesis landscape .
  • Biologically Active Molecules

    • Pyridine derivatives are used as fundamental components in biologically active molecules .
    • The outcomes of these applications contribute to the development of new biologically active molecules .
  • Catalysis

    • Pyridine derivatives serve as ligands in transition-metal catalysis .
    • They are used in metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling .
    • These applications have led to the development of new methods for the preparation of bipyridines .
  • Synthesis of 2-Lithiopyridine

    • The combination of butyllithium and 2-bromopyridine results in the formation of the valuable reagent 2-lithiopyridine .
    • This reagent is versatile and can be used in a variety of organic synthesis reactions .
    • In a two-step process, the thiol functional group can be introduced to 2-bromopyridine .
    • First, it is oxidised to the N-oxide with an appropriate peracid .
    • Then, the N-oxide is replaced with sodium dithionite or sodium sulphide with sodium hydroxide to introduce the thiol functional group .
    • This process is called the oxidative addition of the thiol functional group .
  • Synthesis of Bipyridine Derivatives

    • 2-Bromopyridine can be used in the synthesis of bipyridine derivatives .
    • For example, 2,2’,6,6’-tetramethyl-4,4’-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2(PPh3)2, Et4NI, and zinc powder .
    • These derivatives have been investigated for their electrochemical properties .
  • Synthesis of Bromopyridine Isomers

    • 2-Bromopyridine is an isomer of bromopyridine and can be used in the synthesis of other bromopyridine isomers .
    • The synthesis process involves bromination of pyridine or other pyridine derivatives with low activation levels, such as picolines .
    • This can only take place under forced conditions .
    • Blocking bromination at the 3- and 5-positions makes it possible to accomplish the 2- and 6-bromination reactions .
  • Production of Bromine Monofluoride

    • The production of bromine monofluoride is accomplished by passing fluorine through a cold solution of bromine that has been dissolved in trichlorofluoromethane .
    • This procedure is necessary for the bromination of pyridine .
  • Synthesis of Pyrithione

    • Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine .
    • The process involves oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .

Safety And Hazards

2-Bromopyridine-4-methanol may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

(2-bromopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNUGAFIKDRYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561156
Record name (2-Bromopyridin-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyridine-4-methanol

CAS RN

118289-16-0
Record name (2-Bromopyridin-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopyridin-4-yl)methanol
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Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), 2-bromo-pyridine-4-carbaldehyde (904 mg, 4.86 mmol) was dissolved in MeOH (10 mL). NaBH4 (236 mg, 5.99 mmol) was added portionwise at 0° C. and the reaction mixture stirred at rt for 1 h. Water (10 mL) was added and the mixture extracted with EA (3×20 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a white solid. TLC:rf (1:1 hept-EA)=0.22. LC-MS-conditions 02: tR=0.63 min; [M+H]+=188.33.
Name
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0 (± 1) mol
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904 mg
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236 mg
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10 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromoisonicotinic acid (678 mg) in tetrahydrofuran (30 ml), 8.4 ml of borane-tetrahydrofuran complex (1.17M tetrahydrofuran solution) was added, and the reaction solution was stirred overnight at room temperature. To the reaction solution was added 7.9 ml of 1N aqueous sodium hydroxide, and the mixture was stirred for 2 hours. The reaction solution was diluted with a saturated aqueous sodium chloride solution, extracted with diethyl ether, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: chloroform/(chloroform/methanol (9:1)) (100:0-0:100)) to afford the title compound as a white crystal.
Quantity
678 mg
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reactant
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30 mL
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8.4 mL
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solvent
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7.9 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

30.2 ml (295 mmol) of triethylamine is added to 56.5 g (280 mmol) of 2-bromo-isonicotinic acid in 1.2 l of THF. Then, it is cooled to −10° C. and mixed drop by drop with 38.2 ml (295 mmol) of isobutyl chloroformate. After stirring has been continued for one hour at −10° C., it is cooled to −70° C. and mixed drop by drop with 590 ml (590 mmol) of LiAlH4 solution (1 M in THF). After stirring is continued for one hour at −70° C., it is allowed to reach −40° C. 600 ml of 50% acetic acid is added. It is stirred overnight at room temperature. The insoluble components are suctioned off, and the filtrate is concentrated by evaporation. The residue is purified on silica gel with hexane and hexane/ethyl acetate 1:1. 28.0 g of white solidifying oil accumulates.
Quantity
30.2 mL
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reactant
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56.5 g
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reactant
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1.2 L
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38.2 mL
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590 mL
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reactant
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600 mL
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solvent
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Synthesis routes and methods IV

Procedure details

17.4 g of sodium borohydride was suspended in 1.6 liters of tetrahydrofuran, and the suspension was stirred by a mechanical stirrer. The suspension was cooled with ice-water, and 62.2 g of 2-bromo-4-pyridinecarboxylic acid was added little by little. The mixture was heated to room temperature, and stirred until evolution of hydrogen ceased. A solution of 75.8 ml of boron trifluoride etherate in 500 ml of tetrahydrofuran was added dropwise at room temperature for 3 hours. After the addition, the mixture was stirred for 20 hours. The reaction solution was cooled with ice-water, and acidified to a pH of 1 to 2 by adding 1.5N hydrochloric acid. Tetrahydrofuran was evaporated under reduced pressure. A 4N aqueous solution of sodium hydroxide was added to adjust the pH of the mixture to 10 to 11. It was extracted with ethyl acetate, and the organic layer was washed with a saturated aqueous solution of sodium chloride. The aqueous layer was further extracted with ethyl acetate twice. The organic layers were combined, and dried over anhydrous sodium sulfate. The dried product was concentrated under reduced pressure to give 51.3 g of 2-bromo-4-pyridinemethanol in a yield of 88%.
Quantity
17.4 g
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reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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62.2 g
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reactant
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0 (± 1) mol
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75.8 mL
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500 mL
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[Compound]
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ice water
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1.6 L
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